molecular formula C10H11NO6 B1337607 2,3,4-Trimethoxy-6-nitrobenzaldehyde CAS No. 52978-83-3

2,3,4-Trimethoxy-6-nitrobenzaldehyde

Cat. No. B1337607
CAS RN: 52978-83-3
M. Wt: 241.2 g/mol
InChI Key: BARDBXITMSPPQC-UHFFFAOYSA-N
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Description

The compound of interest, 2,3,4-Trimethoxy-6-nitrobenzaldehyde, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide indirect insights into the synthesis, structure, and properties of similar compounds. For instance, 3,4,5-Trimethoxybenzaldehyde is a closely related compound that has been studied for its optical properties and crystal structure . These studies can shed light on the potential characteristics of 2,3,4-Trimethoxy-6-nitrobenzaldehyde due to the similarity in the substitution pattern on the benzene ring.

Synthesis Analysis

The synthesis of related compounds involves regioselective alkylation and reductive electron-transfer conditions, as seen in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes . This method could potentially be adapted for the synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde by altering the starting materials and reaction conditions to account for the nitro group and different methoxy group positions.

Molecular Structure Analysis

The molecular structure of 3,4,5-trimethoxybenzaldehyde has been determined to belong to the monoclinic system with a centrosymmetric space group . This information, along with the crystal structure data provided, can be used as a reference point for predicting the crystallographic parameters of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, although the presence of the nitro group would likely lead to differences in the crystal packing and intermolecular interactions.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, they do provide examples of reactions involving similar compounds. For instance, the synthesis of 2,4,6-Trimethylbenzaldehyde from mesitylene involves bromination, Grignard reaction, and oxidation . These types of reactions could be relevant when considering the reactivity of the nitro and aldehyde functional groups in 2,3,4-Trimethoxy-6-nitrobenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-trimethoxybenzaldehyde have been extensively studied, including its optical, thermal, dielectric, and mechanical properties . These studies provide a comprehensive understanding of how the methoxy and aldehyde groups contribute to the overall properties of the molecule. By extension, one could infer that 2,3,4-Trimethoxy-6-nitrobenzaldehyde would exhibit similar properties, with the nitro group contributing additional chemical reactivity and potentially affecting the molecule's optical properties due to its electron-withdrawing nature.

Scientific Research Applications

Fluorine-18 Labeling for Aromatic Amino Acids Synthesis

2,3,4-Trimethoxy-6-nitrobenzaldehyde has been explored for its potential in the nucleophilic substitution of nitro groups by fluorine-18 ([18F]) fluoride ion, particularly for the introduction of [18F]fluorine into aromatic amino acids. This compound demonstrated high maximum radiochemical yields, suggesting its value in PET (Positron Emission Tomography) imaging radiopharmaceuticals synthesis due to the efficient [18F]fluorine incorporation. A correlation between the electrophilicity of the leaving group and the reaction rate was observed, indicating the compound's reactive versatility in substitution reactions, with potential side reactions like demethylation of methoxy groups and intramolecular redox reactions being identified (Shen et al., 2009).

Antibacterial Activity

The synthesis of derivatives involving 2,3,4-trimethoxy-6-nitrobenzaldehyde has shown moderate antibacterial activity. Specifically, the compound (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine demonstrated this biological activity, indicating the potential of such derivatives for further exploration in antimicrobial applications. The structural arrangement of the molecules suggests that the antibacterial properties may be influenced by specific molecular interactions, such as C–H…O hydrogen bonding (Liang et al., 2009).

Chemical Actinometry and Photochemistry

2-Nitrobenzaldehyde, closely related to 2,3,4-trimethoxy-6-nitrobenzaldehyde, has been utilized as a chemical actinometer for solution and ice photochemistry studies. This application highlights the compound's sensitivity and robustness to light-induced chemical changes, offering a valuable tool for understanding photochemical processes. The findings from such studies provide insights into the photochemistry of nitrobenzaldehydes, including their absorption and quantum yield characteristics, which could be relevant for applications involving light-induced reactions (Galbavy et al., 2010).

Kinetic Modeling and Nitration Studies

Research into the nitration of benzaldehyde, including derivatives like 2,3,4-trimethoxy-6-nitrobenzaldehyde, has led to kinetic modeling that helps understand and predict the yields of nitrobenzaldehyde isomers. Such studies are crucial for optimizing industrial synthesis processes of fine chemicals, providing insights into the effects of mixed acid composition on the reactivity and selectivity of nitration reactions. This knowledge aids in enhancing the efficiency and safety of producing nitrobenzaldehyde compounds (Russo et al., 2017).

properties

IUPAC Name

2,3,4-trimethoxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDBXITMSPPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488308
Record name 2,3,4-Trimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxy-6-nitrobenzaldehyde

CAS RN

52978-83-3
Record name 2,3,4-Trimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
B Shen, D Löffler, G Reischl, HJ Machulla… - Journal of Fluorine …, 2009 - Elsevier
As model reactions for the introduction of [ 18 F]fluorine into aromatic amino acids, the replacement of NO 2 by [ 18 F]fluoride ion in mono- to tetra-methoxy-substituted ortho-…
AJ Lin, RS Pardini, BJ Lillis… - Journal of Medicinal …, 1974 - ACS Publications
Found: C, 70.59; H, 9.38. Nmr (CDCb) 1.25 (m, alkyl), 2.03 [s,-0C (= 0) CHs], 3.94 (s,-OCH3), 4.00 (s,-OCH3), and 4.98 ppm (-CH2OAc). quinone methide intermediates which then …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de
MD Carrión, M Chayah, A Entrena, A López… - Bioorganic & medicinal …, 2013 - Elsevier
In a preliminary article, we reported a series of 4,5-dihydro-1H-pyrazole derivatives as neuronal nitric oxide synthase (nNOS) inhibitors. Here we present the data about the inhibition of …
F Burlina, ABM Abdel-Aal, R Raz, I Pinzuti… - Communications …, 2019 - nature.com
The ubiquitylation of NF-κB essential modulator (NEMO) is part of the intracellular immune signalling pathway. Monoubiquitylated NEMO is required for exploring the mechanism of …
Number of citations: 12 0-www-nature-com.brum.beds.ac.uk
F Arias, ME Camacho, MD Carrión, M Chayah… - Journal of …, 2018 - hindawi.com
Two new families of pyrazoline and thiadiazoline heterocycles have been developed. Their inhibitory activities against two different isoforms of nitric oxide synthase (inducible and …
Number of citations: 5 www.hindawi.com
F Arias Bordajandi, E Camacho Quesada… - 2018 - digibug.ugr.es
Two new families of pyrazoline and thiadiazoline heterocycles have been developed. Their inhibitory activities against two different isoforms of nitric oxide synthase (inducible and …
Number of citations: 0 digibug.ugr.es
HK Kadam - 2014 - irgu.unigoa.ac.in
Indoloquinoline alkaloids are well known for their natural occurrence and diverse biological activities. 1 6H-Indolo [2, 3-b] quinoline 1, also known as quinindoline or norcryptotackeine …
Number of citations: 0 irgu.unigoa.ac.in
SB Jones, L He, SL Castle - Organic Letters, 2006 - ACS Publications
Total synthesis of the alkaloid (±)-hasubanonine is described. A key feature of the route is generation of a phenanthrene intermediate via a Suzuki coupling−Wittig olefination−ring-…
Number of citations: 80 0-pubs-acs-org.brum.beds.ac.uk
DK Nielsen, LL Nielsen, SB Jones, L Toll… - The Journal of …, 2009 - ACS Publications
A synthesis of the hasubanan alkaloids hasubanonine, runanine, and aknadinine via a unified route was attempted. Construction of key phenanthrene intermediates by a Suzuki …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk

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